molecular formula C9H7BrO4 B13466401 6-Bromo-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid

6-Bromo-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid

Cat. No.: B13466401
M. Wt: 259.05 g/mol
InChI Key: JMSCUVRFRREXFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid is a chemical compound with the molecular formula C9H7BrO4 and a molecular weight of 259.06 g/mol . This compound is characterized by the presence of a bromine atom attached to a benzodioxine ring system, which is further substituted with a carboxylic acid group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid typically involves the bromination of 1,4-benzodioxane. This process is carried out using bromine in acetic acid as the brominating agent . The resulting brominated product undergoes further reactions to introduce the carboxylic acid group, often through alkoxycarbonylation reactions with sodium tert-butoxide in the presence of carbon monoxide .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other substituents.

    Esterification and Hydrolysis: The carboxylic acid group can form esters through esterification reactions and can be hydrolyzed back to the acid form.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzodioxine derivatives, while oxidation and reduction can lead to different oxidation states of the bromine atom.

Scientific Research Applications

6-Bromo-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity to biological molecules. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 6-Bromo-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H7BrO4

Molecular Weight

259.05 g/mol

IUPAC Name

6-bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

InChI

InChI=1S/C9H7BrO4/c10-5-1-2-6-8(7(5)9(11)12)14-4-3-13-6/h1-2H,3-4H2,(H,11,12)

InChI Key

JMSCUVRFRREXFY-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2C(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.